molecular formula C8H11ClO5 B1311665 Diethyl 2-chloro-3-oxosuccinate CAS No. 34034-87-2

Diethyl 2-chloro-3-oxosuccinate

Cat. No. B1311665
CAS RN: 34034-87-2
M. Wt: 222.62 g/mol
InChI Key: JNQWFLVFHCCWPV-UHFFFAOYSA-N
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Description

Diethyl 2-chloro-3-oxosuccinate is a chemical compound with the molecular formula C8H11ClO5 . It has a molecular weight of 222.62 .


Molecular Structure Analysis

The linear formula of Diethyl 2-chloro-3-oxosuccinate is C8H11ClO5 . The InChI code is 1S/C8H11ClO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3 .


Physical And Chemical Properties Analysis

Diethyl 2-chloro-3-oxosuccinate has a density of 1.3±0.1 g/cm3 . Its boiling point is 271.2±30.0 °C at 760 mmHg . The compound has a flash point of 108.2±23.6 °C . It has 5 hydrogen bond acceptors and 0 hydrogen bond donors . The polar surface area is 70 Å2 .

Scientific Research Applications

Asymmetric Reduction

  • Application : Diethyl 2-methyl-3-oxosuccinate reductase, related to Diethyl 2-chloro-3-oxosuccinate, has been purified and characterized from Saccharomyces fermentati. This enzyme shows potential for asymmetric reduction in organic chemistry, with high enantiomeric excess (e.e.) in products (Furuichi et al., 1987).

Synthesis of Organic Intermediates

  • Application : Diethyl 2-oxosuccinate derivatives have been used in the synthesis of various organic compounds, such as Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (Zhu Xiu-jie, 2010) and Diethyl 5-isopropenyl-4,5-dihydrofuran-2,3-dicarboxylate (Yamaguchi et al., 1997).

Synthesis of Pharmaceutical Intermediates

  • Application : Diethyl 2-oxosuccinate and its derivatives are utilized in synthesizing intermediates for pharmaceuticals, such as 2-Oxo-4-phenylbutyric Acid (OPBA), an intermediate in angiotensin converting enzyme inhibitor (ACEI) medicines (F. Yun, 2004).

Role in Small Molecule Anticancer Drugs

  • Application : Diethyl 2-(2-chloronicotinoyl)malonate, a derivative of Diethyl 2-oxosuccinate, serves as an important intermediate in the synthesis of small molecule anticancer drugs (Hehua Xiong et al., 2018).

Environmental Applications

  • Application : Diethyl 2-chloro-3-oxosuccinate and its derivatives have been studied for environmental applications, such as in the degradation of organophosphate pesticides in illuminated TiO2 suspensions, indicating potential use in environmental remediation (M. K. Mak & S. Hung, 1992).

Green Chemistry and Environmental Impact

  • Application : The environmental impact of syntheses involving diethyl carbonate, related to diethyl 2-chloro-3-oxosuccinate, has been evaluated, highlighting the importance of green chemistry in reducing environmental footprints (S. Toniolo et al., 2014)

Safety And Hazards

Diethyl 2-chloro-3-oxosuccinate is classified as dangerous with hazard statements H302+H312-H314 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

diethyl 2-chloro-3-oxobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQWFLVFHCCWPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451317
Record name Diethyl 2-chloro-3-oxobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-chloro-3-oxosuccinate

CAS RN

34034-87-2
Record name Diethyl 2-chloro-3-oxobutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-chloro-3-oxosuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Guo, GA Erickson, RN Fitzgerald… - The Journal of …, 2006 - ACS Publications
… The synthesis of 1 began with condensation of commercially available diethyl 2-chloro-3-oxosuccinate (4) with 4-(trifluoromethyl)thiobenzamide (5) in ethanol, which afforded the diester …
Number of citations: 6 pubs.acs.org
H Guo, Y Zhang, J Li, T Mao, E Shi - Phosphorus, Sulfur, and …, 2023 - Taylor & Francis
… We initially selected diethyl 2-chloro-3-oxosuccinate 1a and trimethyl phosphite (MeO) 3 P 2a as the test reaction to investigate and optimize the parameters of the Perkow reaction …
Number of citations: 4 www.tandfonline.com
T Xu, S Huang, L Tan, X Zhang, W Jiang… - Advanced Synthesis …, 2023 - Wiley Online Library
… To further showcase our methodology's effectiveness, we also identified ethyl 2chloroacetoacetate and diethyl 2-chloro-3oxosuccinate as viable options for this conversion. Delightfully, …
Number of citations: 0 onlinelibrary.wiley.com
IC Christoforou, AS Kalogirou, PA Koutentis - Tetrahedron, 2009 - Elsevier
… Tricyanothiazole 6 has been prepared in the literature via a three-step process: 33 The reaction of diethyl 2-chloro-3-oxosuccinate and ethyl thiooxamate gave triethyl thiazole-2,4,5-…
Number of citations: 28 www.sciencedirect.com
N Allard, S Beaupre, BR Aich, A Najari, Y Tao… - …, 2011 - ACS Publications
… Compound 3 was obtained by mixing 2 with diethyl 2-chloro-3-oxosuccinate. (20) Compounds 4, 6, and 7 were synthesized using procedures reported by Kim and co-workers. (18) …
Number of citations: 32 pubs.acs.org
F Curreli, DS Belov, Y Do Kwon, R Ramesh… - European journal of …, 2018 - Elsevier
We are continuing our concerted effort to optimize our first lead entry antagonist, NBD-11021, which targets the Phe43 cavity of the HIV-1 envelope glycoprotein gp120, to improve …
Number of citations: 38 www.sciencedirect.com

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